

Guajadial D: A Comprehensive Technical Review of its Biological Activities

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Compound of Interest

Compound Name: *Guajadial D*

Cat. No.: *B8259483*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial D, a meroterpenoid compound isolated from the leaves of the guava plant (*Psidium guajava* L.), has emerged as a molecule of significant interest in the field of pharmacology and drug discovery. This technical guide provides an in-depth overview of the biological activities of **Guajadial D**, with a focus on its anticancer and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutic agents.

Anticancer Activity

Guajadial D has demonstrated notable cytotoxic and antiproliferative effects against a range of human cancer cell lines. The primary mechanism of its anticancer action is believed to involve the induction of apoptosis and the modulation of key signaling pathways implicated in cancer cell growth and survival.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) values of **Guajadial D** against various cancer cell lines are summarized in the table below. These values highlight the compound's potency and selectivity.

Cell Line	Cancer Type	IC50 (μM)
HCT116	Colon Carcinoma	0.61[1]
CCRF-CEM	Acute Lymphoblastic Leukemia	16.0[1]
DU145	Prostate Carcinoma	30.3[1]
Huh7	Hepatocellular Carcinoma	44.09[1]
A549	Lung Carcinoma	36.2[1]

Anti-inflammatory Activity

In addition to its anticancer properties, **Guajadial D** and related compounds from *Psidium guajava* have shown significant anti-inflammatory activity. These effects are attributed to the inhibition of key inflammatory mediators.

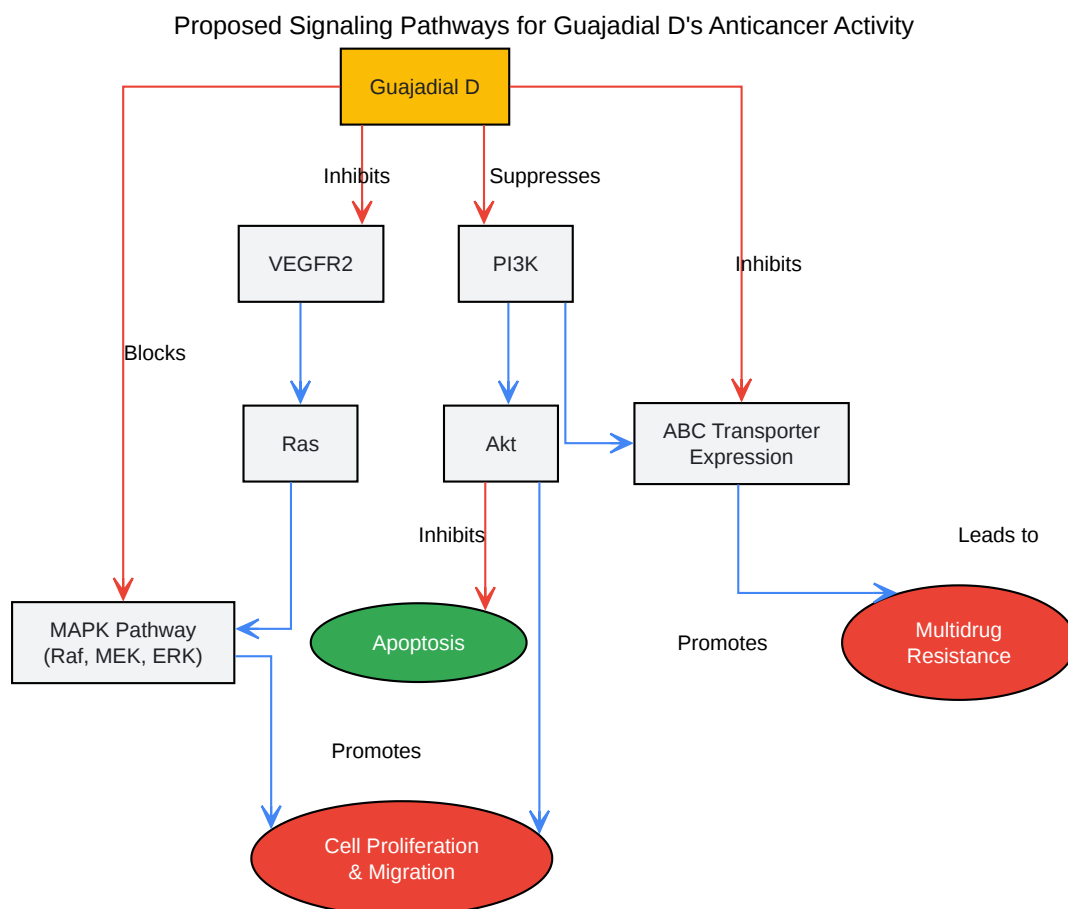
Quantitative Data: Inhibition of Inflammatory Mediators

Studies on meroterpenoids from *P. guajava*, including compounds structurally related to **Guajadial D**, have demonstrated inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) production in RAW264.7 macrophage cells.[1] While specific quantitative data for **Guajadial D** is part of a broader study, the general inhibitory ranges for related isolates are provided.

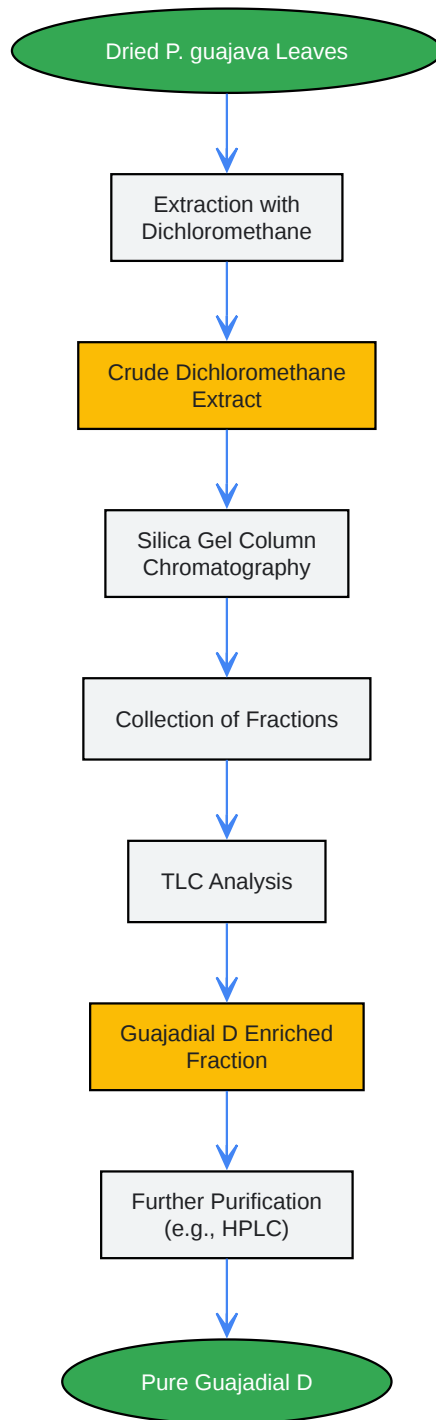
Inflammatory Mediator	Inhibition Range
Nitric Oxide (NO)	2.86–11.82 μM[1]
Tumor Necrosis Factor-alpha (TNF-α)	1.66–31.59 μM[1]
Prostaglandin E2 (PGE2)	1.08–13.63 μM[1]

Signaling Pathways

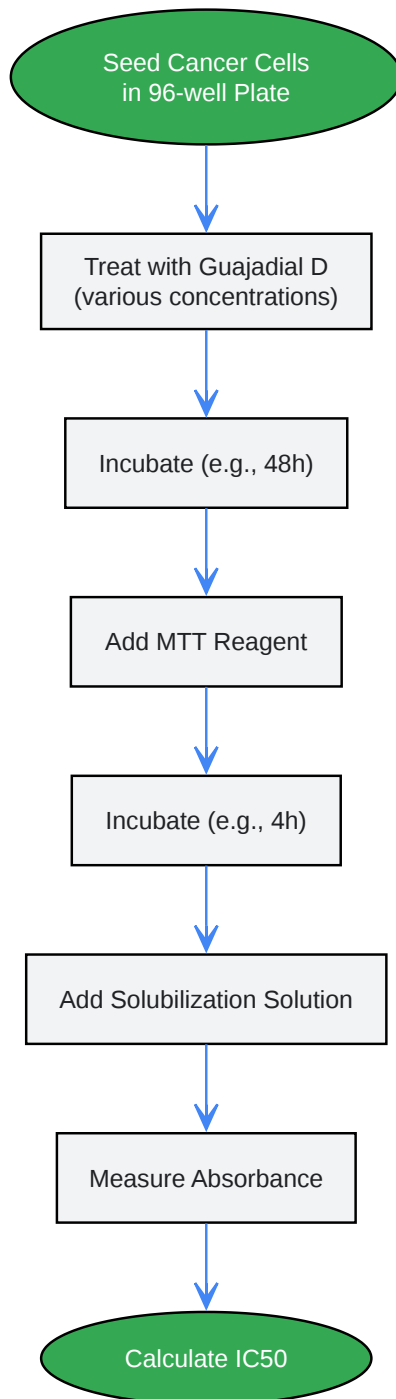
The biological effects of **Guajadial D** are mediated through its interaction with various cellular signaling pathways. The primary pathways implicated in its anticancer activity are the Ras/MAPK and PI3K/Akt pathways.



General Workflow for Guajadial D Isolation



MTT Assay Workflow

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References

- 1. mdpi.com [mdpi.com]
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